molecular formula C13H12N2O B11940034 N'-(Naphthalen-1-ylmethylene)acetohydrazide

N'-(Naphthalen-1-ylmethylene)acetohydrazide

Cat. No.: B11940034
M. Wt: 212.25 g/mol
InChI Key: FDOBVNFLAFPQNL-NTEUORMPSA-N
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Description

N’-(Naphthalen-1-ylmethylene)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a naphthalene ring attached to a methylene group, which is further connected to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Naphthalen-1-ylmethylene)acetohydrazide typically involves the condensation reaction between naphthaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Naphthaldehyde+AcetohydrazideN’-(Naphthalen-1-ylmethylene)acetohydrazide\text{Naphthaldehyde} + \text{Acetohydrazide} \rightarrow \text{N'-(Naphthalen-1-ylmethylene)acetohydrazide} Naphthaldehyde+Acetohydrazide→N’-(Naphthalen-1-ylmethylene)acetohydrazide

The reaction mixture is heated under reflux for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate. The crude product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(Naphthalen-1-ylmethylene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(Naphthalen-1-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Mechanism of Action

The mechanism of action of N’-(Naphthalen-1-ylmethylene)acetohydrazide, particularly in its role as an NNRTI, involves binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme’s activity, preventing the replication of the virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(Naphthalen-1-ylmethylene)acetohydrazide is unique due to its specific structural configuration, which imparts distinct biological activities, particularly its potential as an NNRTI. Its naphthalene ring provides a rigid and planar structure that enhances binding affinity to target enzymes, distinguishing it from other hydrazone derivatives .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H12N2O/c1-10(16)15-14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

FDOBVNFLAFPQNL-NTEUORMPSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)NN=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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